1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Description
Synthesis Analysis
The synthesis of phosphorus-containing compounds is a topic of interest due to their potential biological applications. In the first paper, the authors describe the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid and its derivatives from N-phthaloylglycine, which involves reactions with formic acid and formaldehyde . This method could potentially be adapted for the synthesis of related compounds, such as "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one," by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides information on the molecular structure of novel pyrazol-1-yl-phenylethanol derivatives, characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction . These techniques are crucial for determining the structure of organic compounds, including those with phosphorus atoms. The detailed structural analysis through NMR and X-ray crystallography could be applied to "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one" to elucidate its molecular conformation.
Chemical Reactions Analysis
Although the papers do not directly discuss the chemical reactions of "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one," they do provide insights into the reactivity of similar compounds. For instance, the synthesis of bisphosphonic acids involves the reaction of phosphorus trichloride and phosphorous acid with hydroxyacetamide . Understanding the reactivity of these functional groups could help predict the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The third paper discusses the theoretical and experimental properties of a triazolone derivative, including its thermodynamic parameters, HOMO and LUMO energies, and electronic properties . These properties are significant for understanding the stability and reactivity of a compound. The methods used, such as DFT calculations and spectroscopic analysis, could be employed to study the physical and chemical properties of "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one."
Scientific Research Applications
Synthesis Applications
Phosphine-Catalyzed Annulation
This compound is used in phosphine-catalyzed [4 + 2] annulation reactions. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming adducts with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Favorskii-Type Rearrangement
Sakai et al. (1987) utilized a Favorskii-type rearrangement of α,α′-dihalo ketones with enolates of this compound, leading to the preparation of important intermediates for natural product syntheses (Sakai et al., 1987).
Chemical Synthesis and Intermediates
Synthesis of Pyrrole Derivatives
Yavari et al. (2005) reported the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates using this compound, highlighting its role in complex reactions (Yavari, Nasiri, & Djahaniani, 2005).
Phosphonate Synthesis
Milen et al. (2016) described the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using this compound, emphasizing its utility in efficient and practical synthesis methods (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).
Biological Applications
Antibacterial Activities
Yüksek et al. (1997) synthesized derivatives of 1-ethyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones, demonstrating their potential as antibacterial agents (Yüksek, Demirbaş, Ikizler, Johansson, Celik, & Ikizler, 1997).
Synthesis of Antimicrobial Agents
Narayana et al. (2006) used this compound to synthesize Schiff bases with potential antimicrobial and anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).
Miscellaneous Applications
Catalysis in Organic Reactions
Reddy et al. (2014) utilized this compound in a molybdate sulfuric acid (MSA) catalyst system for synthesizing substituted methylphosphonates, highlighting its role in efficient green synthesis (Reddy, Reddy, & Jeong, 2014).
Corrosion Inhibition
Djenane et al. (2019) synthesized derivatives of this compound for corrosion inhibition efficiency studies, providing insights into its application in material science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
properties
IUPAC Name |
1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKAVNUKKRGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)CC=C(C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571207 |
Source
|
Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
CAS RN |
7529-24-0 |
Source
|
Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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